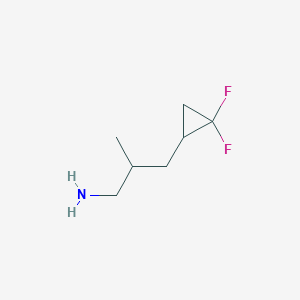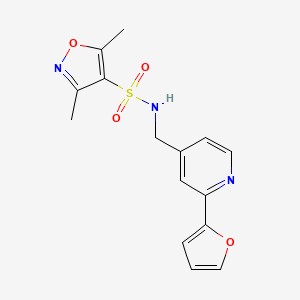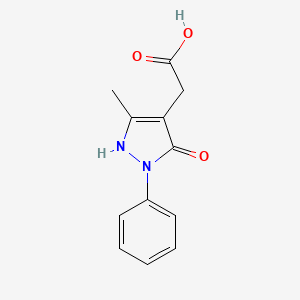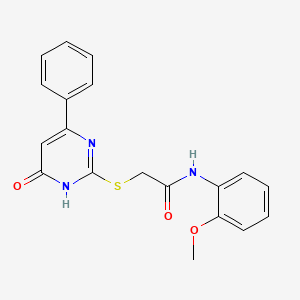![molecular formula C10H7N5 B2896751 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-38-4](/img/structure/B2896751.png)
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been found to have a wide range of biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . The molecular formula of this compound is C10H7N5 .
Wissenschaftliche Forschungsanwendungen
Overview of Applications
The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold, which includes compounds such as 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, is recognized for its wide range of pharmacological activities. This heterocyclic framework has been explored for applications in anticancer, antimicrobial, anti-tubercular treatments, and as CB2 cannabinoid agonists, feticides, and adenosine antagonists. Clinical trials and marketed drugs, highlighting the versatility of this moiety in medicinal chemistry, emphasize the potential of diversely substituted [1,2,4]triazolo[1,5‐a]pyrimidines in drug development (Merugu, Cherukupalli, & Karpoormath, 2022).
Synthetic Strategies
Advancements in synthetic methodologies have enabled the efficient creation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, facilitating the exploration of their pharmacological potential. Metal-free synthesis strategies, for instance, have been developed for the construction of the 1,2,4-triazolo[1,5-a]pyrimidine skeleton, offering a straightforward approach to these compounds with high yields and reduced reaction times (Zheng et al., 2014).
Biological Activities and Applications
The [1,2,4]triazolo[1,5-a]pyrimidines exhibit a broad spectrum of biological activities, making them significant in both agriculture and medicinal chemistry. They have shown efficacy as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents. The continuous development and application of these compounds underscore their importance in addressing various health and agricultural challenges (Pinheiro et al., 2020).
Pharmaceutical and Agrochemical Significance
Compounds featuring the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are pivotal in pharmaceutics and agrochemistry, among other fields. Their versatile synthetic routes have enabled the exploration of a wide array of pharmaceutical and agrochemical products, contributing significantly to these industries. The compound's role extends to applications in photography and information recording, demonstrating its broad utility (Fischer, 2007).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are crucial for cell proliferation . This compound also exhibits activity against RORγt , PHD-1 , JAK1 , and JAK2 .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it inhibits CDK2, which results in the alteration of cell cycle progression . It also interacts with the active site of CDK2 through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The compound affects several biochemical pathways. It suppresses the ERK signaling pathway, which is involved in cell proliferation and differentiation . It also inhibits the JAK-STAT signaling pathway by acting on JAK1 and JAK2 , which plays a critical role in immune response and cell growth.
Result of Action
The compound’s action results in significant cellular effects. It can induce apoptosis and cause G2/M phase arrest in cells . It also decreases the production of inflammatory factors . In terms of antiproliferative activities, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound has been achieved under microwave conditions, suggesting that temperature and radiation could affect its formation . .
Biochemische Analyse
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family have been found to interact with various enzymes and proteins . For instance, some of these compounds have been reported to act as inhibitors for enzymes such as JAK1 and JAK2
Cellular Effects
The cellular effects of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine are also not fully known. Related compounds have been found to have significant effects on cell function. For example, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been found to inhibit the growth and colony formation of certain cancer cells . They have also been found to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Related compounds have been found to exert their effects at the molecular level through various mechanisms. For example, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been found to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . They have also been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been found to exhibit changes in their effects over time. For instance, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been found to exhibit dose-dependent inhibition of cell growth over time .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Related compounds have been found to exhibit varying effects at different dosages. For instance, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been found to exhibit potent antiepileptic activity in animal models .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been found to interact with various transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
Related compounds have been found to localize to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-2-5-11-8(3-1)9-4-6-12-10-13-7-14-15(9)10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPDLHDPSYIBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC=NN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[1-[4-(triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B2896669.png)
![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)
![1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B2896671.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2896674.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2896675.png)
![7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2896676.png)
![N-(4-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2896677.png)


![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2896683.png)
![2-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2896684.png)



